3-Iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family, characterized by the presence of an iodine atom at the 3-position of the pyrrole ring. This compound is notable for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The compound can be synthesized from various precursors, with detailed methods documented in scientific literature. Its relevance in research stems from its structural features that allow it to interact with biological targets effectively.
3-Iodo-1H-pyrrolo[2,3-c]pyridine is classified as a halogenated heterocyclic compound. It exhibits properties typical of both pyrroles and pyridines, making it a subject of interest in organic synthesis and medicinal chemistry.
The synthesis of 3-Iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
The reaction conditions may vary based on the specific iodination method employed, but generally involve:
The molecular formula for 3-Iodo-1H-pyrrolo[2,3-c]pyridine is . The structure features:
3-Iodo-1H-pyrrolo[2,3-c]pyridine can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 3-Iodo-1H-pyrrolo[2,3-c]pyridine primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that derivatives of this compound can inhibit specific kinases involved in cellular signaling pathways, which are crucial for cell proliferation and differentiation.
3-Iodo-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Regioselective iodination at the C3 position is the most direct route to 3-iodo-1H-pyrrolo[2,3-c]pyridine (CAS# 956003-24-0). This electrophilic substitution exploits the inherent electron-rich character of the pyrrole ring, with N-iodosuccinimide (NIS) emerging as the optimal electrophilic source due to its superior selectivity and mild reaction profile. Key parameters governing yield and purity include:
Table 1: Optimization of Iodination Reaction Parameters
Iodinating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NIS | Acetone | 0-5 | 2 | 92 | C3 exclusively |
I₂ | DMF | 25 | 6 | 65 | C3/C5 mixture |
NIS | THF | 25 | 1.5 | 88 | C3 exclusively |
Notably, electron-withdrawing substituents (e.g., 5-cyano groups) reduce reaction rates, necessitating extended reaction times or slight temperature elevations [9]. The C3-iodo product serves as a versatile intermediate for metal-catalyzed cross-couplings due to enhanced halogen mobility compared to chloro or bromo analogues [1].
The C–I bond in 3-iodo-1H-pyrrolo[2,3-c]pyridine displays exceptional reactivity in Pd-catalyzed cross-coupling, enabling C–C, C–N, and C–O bond formations. This transforms the scaffold into complex pharmacophores:
Table 2: Cross-Coupling Applications of 3-Iodo-1H-pyrrolo[2,3-c]pyridine
Reaction Type | Catalyst System | Conditions | Product Application | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH, 80°C, 12h | Kinase inhibitor scaffolds | 75–92 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | iPr₂NH, 60°C, 8h | Organic semiconductors | 68–85 |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, NaOᵗBu | Toluene, 100°C, 24h | Neurological drug candidates | 60–78 |
Carbonylation | Pd(OAc)₂, dppf, CO(g) | DMF/Et₃N, 80°C, 100 psi | Ester/amide functionalization | 55–75 |
Microwave irradiation (120°C, 30 min) significantly accelerates these transformations while suppressing protodeiodination side reactions [3].
Complex derivatives require tailored synthetic sequences starting from minimally functionalized precursors:
Precursor optimization focuses on cost-efficient steps: Using ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate (CAS# 147503-88-6) as starting material allows simultaneous C3-iodination (NIS) and ester hydrolysis in one pot, reducing purification steps [4]. Protecting group choice critically impacts yields; SEM groups enable higher-temperature transformations than Boc, which promotes decomposition above 80°C [10].
Modern reactor technologies enhance efficiency and sustainability:
Solvent-free protocols minimize waste; neat mixtures of pyrrolo[2,3-c]pyridine and NIS under MW yield 89% product without purification [10]
Continuous Flow Systems:
Table 3: Reactor Technology Comparison for Key Transformations
Technology | Reaction | Conditions | Time | Yield (%) | Throughput (g/h) |
---|---|---|---|---|---|
Microwave Batch | C3-Iodination | NIS, acetone, 150W, 110°C | 12 min | 95 | 5.8 (0.5 L batch) |
Conventional Batch | C3-Iodination | NIS, acetone, 25°C, stirring | 2 h | 92 | 0.8 |
Continuous Flow | Suzuki Coupling | Pd@SiO₂ catalyst, EtOH/H₂O, 100°C | 15 min (RT) | 89 | 12.4 |
Stirred Tank Reactor | Suzuki Coupling | Pd(PPh₃)₄, toluene/EtOH, 80°C | 10 h | 78 | 1.2 |
Cold-chain transportation (2–8°C) and inert gas storage (N₂) are essential for product stability due to the compound’s sensitivity to oxidative decomposition and light-induced dehalogenation [3] [5].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1